molecular formula C16H14N4O2S B2712808 1-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034424-47-8

1-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2712808
CAS No.: 2034424-47-8
M. Wt: 326.37
InChI Key: XDRLPDSGGJSZDX-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide ( 2034537-65-8) is a synthetic small molecule with a molecular formula of C16H14N4O2S and a molecular weight of 326.37 g/mol . This compound features a complex heterocyclic structure incorporating pyridine, pyrazine, and thiophene rings, making it a valuable scaffold in medicinal chemistry and drug discovery research . Its calculated properties include a topological polar surface area of approximately 103 Ų and an XLogP3 value of 1.2, which are key parameters for predicting its absorption and permeability in pharmacological studies . The intricate structure of this compound suggests potential for diverse research applications. Heterocyclic compounds like this one are frequently investigated as core structures in the development of kinase inhibitors and other targeted therapies . Researchers can utilize this high-purity compound as a key intermediate or a building block for synthesizing novel chemical libraries, or as a pharmacological tool for probing biological mechanisms and identifying new therapeutic targets. It is supplied For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-2-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-20-8-2-4-11(16(20)22)15(21)19-10-12-14(18-7-6-17-12)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRLPDSGGJSZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide, with the CAS number 2034424-47-8, is a complex organic compound characterized by its unique molecular structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S, with a molecular weight of 326.4 g/mol. The structure includes a dihydropyridine ring fused with thiophene and pyrazine moieties, which are critical for its biological interactions.

PropertyValue
CAS Number2034424-47-8
Molecular FormulaC₁₆H₁₄N₄O₂S
Molecular Weight326.4 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to 1-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide. For instance, derivatives with similar structures have shown significant activity against various pathogens. A notable study reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for certain derivatives, indicating strong antimicrobial efficacy .

Mechanism of Action :
The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation. Compounds in this class have demonstrated synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their overall efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar derivatives have been tested for cytotoxicity against various cancer cell lines, showing promising results in inducing apoptosis and cell cycle arrest . The mechanism often involves the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and repair processes in cancer cells.

Case Study :
In vitro studies indicated that certain derivatives exhibited IC50 values between 12.27–31.64 µM for DNA gyrase inhibition and 0.52–2.67 µM for DHFR inhibition, highlighting their potential as therapeutic agents against cancer .

Toxicity Profile

Toxicity assessments have shown that these compounds exhibit low hemolytic activity (ranging from 3.23% to 15.22% lysis) compared to standard toxic agents like Triton X-100, suggesting a favorable safety profile for further development . Additionally, non-cytotoxicity was observed with IC50 values greater than 60 µM across various normal cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the 1,2-dihydropyridine-3-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

1-Methyl-2-oxo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS 1060284-87-8)
  • Key Differences : Replaces the pyrazine-thiophene group with a phenyl ring substituted by a thiophen-2-ylmethyl carbamoyl chain.
  • The extended carbamoyl chain may enhance hydrogen-bonding capacity .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Key Differences : Substitutes the pyrazine-thiophene group with a bromo- and methyl-substituted phenyl ring.
  • Impact: The bromine atom increases molecular weight (MW = 335.2 g/mol) and lipophilicity (clogP ≈ 2.8). Crystallographic studies reveal centrosymmetric dimer formation via N–H⋯O hydrogen bonds, suggesting reduced solubility in non-polar solvents .
2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide (CAS 338782-39-1)
  • Key Differences : Features a 4-(trifluoromethyl)benzyl group and a 3-pyridinyl substituent.
  • Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity (clogP ≈ 3.5), favoring blood-brain barrier penetration. The pyridinyl group introduces additional hydrogen-bonding sites .

Physicochemical Properties

Compound (Reference) Molecular Weight (g/mol) clogP* Hydrogen Bond Donors/Acceptors Key Substituents
Target Compound ~397.4 ~2.1 3 HBD, 6 HBA Pyrazine-thiophene, methyl, oxo
CAS 1060284-87-8 381.45 ~2.8 3 HBD, 5 HBA Phenyl, thiophen-2-ylmethyl carbamoyl
CAS 338782-39-1 393.3 ~3.5 2 HBD, 6 HBA 4-(Trifluoromethyl)benzyl, 3-pyridinyl
N-(3-Bromo-2-methylphenyl) 335.2 ~2.8 2 HBD, 4 HBA 3-Bromo-2-methylphenyl

*clogP values estimated using fragment-based methods.

  • Solubility: The pyrazine-thiophene group in the target compound provides moderate polarity, balancing solubility in aqueous and lipid environments.
  • Hydrogen Bonding : The target compound’s pyrazine and carboxamide groups offer multiple H-bond acceptors (N, O), favoring interactions with polar protein residues. The bromophenyl analog’s dimerization via H-bonds may reduce bioavailability .
Elastase Inhibitors (e.g., )

A related elastase inhibitor, N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide, demonstrates the importance of sulfonyl and pyrazole groups in enzyme binding. The target compound’s thiophene-pyrazine group may engage in π-π stacking with hydrophobic enzyme pockets, but lacks the sulfonyl group’s strong electron-withdrawing effects .

Calcium Channel Modulators (e.g., )

1,4-Dihydropyridines like AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) are known calcium channel blockers. The target compound’s 1,2-dihydropyridine core retains redox activity, but the pyrazine-thiophene substituent may shift selectivity toward non-cardiovascular targets .

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